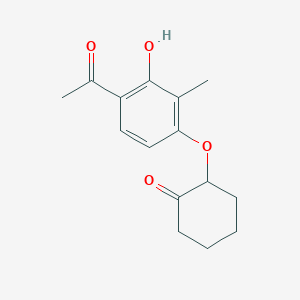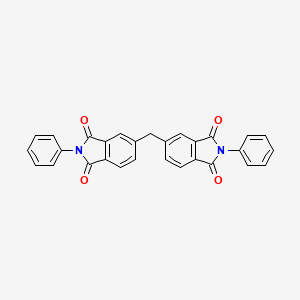
5,5'-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione): is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two isoindole-1,3-dione groups connected by a methylene bridge, with phenyl groups attached to the isoindole rings. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione structure. The methylene bridge is introduced through a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the isoindole-1,3-dione groups into more reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research may explore its potential as a biochemical probe or its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Phthalimide: Shares the isoindole-1,3-dione structure but lacks the methylene bridge and phenyl groups.
N-Phenylphthalimide: Similar structure but with only one isoindole-1,3-dione group.
Properties
CAS No. |
112230-71-4 |
|---|---|
Molecular Formula |
C29H18N2O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[(1,3-dioxo-2-phenylisoindol-5-yl)methyl]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C29H18N2O4/c32-26-22-13-11-18(16-24(22)28(34)30(26)20-7-3-1-4-8-20)15-19-12-14-23-25(17-19)29(35)31(27(23)33)21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
InChI Key |
WBXHFUVHUCBSLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)CC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
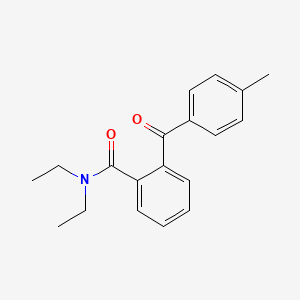
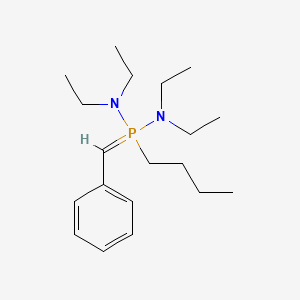
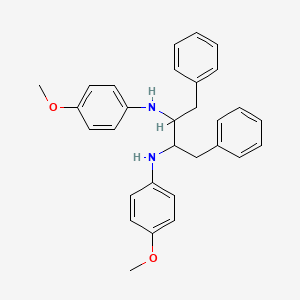
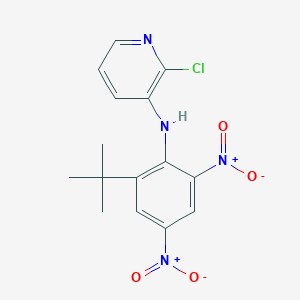
silane](/img/structure/B14313442.png)
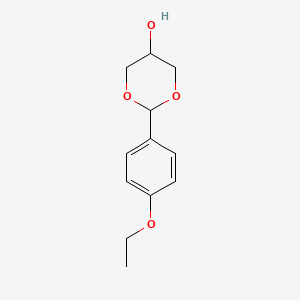
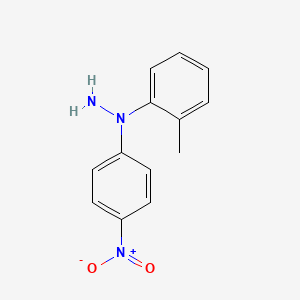
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
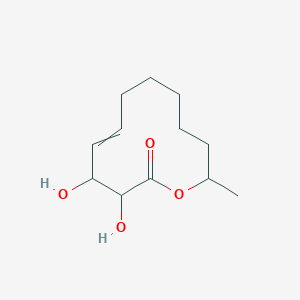
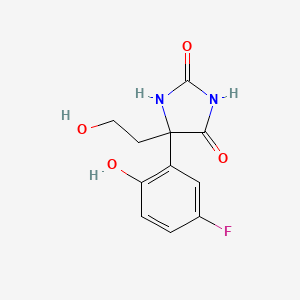
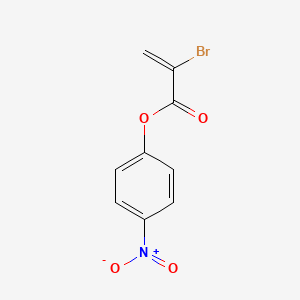
![2-[(4-Aminoquinolin-3-yl)amino]-1-oxo-1,7-dihydro-6H-1lambda~5~-purin-6-one](/img/structure/B14313482.png)
